Leptoglycin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLLGGLLGPLLGGGGGGGGGLL |
Origin of Product |
United States |
Molecular and Structural Characterization of Leptoglycin
Primary Amino Acid Sequence Elucidation of Leptoglycin
This compound was first isolated from the skin secretions of the South American frog, Leptodactylus pentadactylus. science.govnih.gov The determination of its primary structure, the linear sequence of amino acids, was accomplished through methods such as tandem mass spectrometry. bas.bg The elucidated amino acid sequence of this compound is presented in Table 1.
Table 1: Primary Amino Acid Sequence of this compound
| Sequence |
|---|
| Gly-Leu-Leu-Gly-Gly-Leu-Leu-Gly-Pro-Leu-Leu-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Leu-Leu |
The sequence is represented using the standard three-letter codes for each amino acid.
The full sequence is GLLGGLLGPLLGGGGGGGGGLL. bas.bgresearchgate.net
Distinctive Features of this compound's Amino Acid Composition
The amino acid composition of this compound is a defining characteristic, setting it apart from many other antimicrobial peptides.
This compound is predominantly composed of two amino acids: Glycine (B1666218) and Leucine (B10760876). nih.gov Its composition is approximately 59.1% glycine and 36.4% leucine. nih.govbas.bg This high concentration of a few specific amino acids is a known feature of certain classes of antimicrobial peptides, such as the glycine-rich peptides. nih.gov
Table 2: Amino Acid Composition of this compound
| Amino Acid | Code | Count | Percentage |
|---|---|---|---|
| Glycine | G | 13 | 59.1% |
| Leucine | L | 8 | 36.4% |
| Proline | P | 1 | 4.5% |
| Total | | 22 | 100% |
A notable feature of this compound's primary structure is the presence of a single, centrally located proline residue. nih.govbas.bg The cyclic structure of proline's side chain imparts significant conformational rigidity compared to other amino acids. wikipedia.org In protein structures, proline often acts as a structural disruptor in the middle of regular secondary structures like alpha-helices and beta-sheets. wikipedia.org
While frequently known as an α-helix breaker, proline residues are found within the alpha-helical regions of numerous peptides and proteins. researchgate.netresearchgate.net In many antimicrobial peptides, a proline residue can create a kink or a flexible hinge in the molecule's structure. researchgate.net This "internal proline hinge" is considered important for the peptide's ability to penetrate cell membranes. researchgate.net The unusual placement of this central proline in this compound is a key characteristic that influences its structural and functional properties. nih.govbas.bg
High Glycine and Leucine Content
Classification within the Glycine/Leucine-Rich Antimicrobial Peptide Family
Based on its distinct amino acid composition, this compound is classified as a Glycine/Leucine-rich antimicrobial peptide. nih.govbas.bg This classification stems directly from the high percentage of glycine and leucine residues. nih.govbas.bgresearchgate.net Peptides belonging to this family are often linear and can be uncharged or weakly charged. arxiv.orgmdpi.com The unique primary structure of this compound, particularly its high glycine and leucine content combined with the central proline, suggests it represents a specific class within the broader family of Gly/Leu-rich antimicrobial peptides. nih.govbas.bgmdpi.com
Predicted Conformational Preferences and Secondary Structures
The secondary structure of antimicrobial peptides is crucial for their function and often depends on the surrounding environment. mdpi.com Many linear antimicrobial peptides are unstructured or disordered in aqueous solutions and adopt a more defined conformation, such as an α-helix, upon interacting with biological membranes. arxiv.orgmdpi.com
For this compound, its high content of glycine, an amino acid with significant conformational freedom, suggests a flexible backbone. mdpi.com Conversely, the presence of proline can induce specific structural features. Peptides rich in proline may exhibit a preference for a polyproline II (ppII) helical conformation. arxiv.orgmdpi.com Although proline is often considered a disruptor of α-helices, it can also be incorporated into such structures, typically causing a bend. researchgate.netresearchgate.net This proline-induced kink can be essential for the peptide's biological activity by facilitating membrane penetration. researchgate.net Therefore, the predicted conformation of this compound in a membrane environment is likely an amphipathic structure, possibly a bent or kinked helix, which allows it to interact with and disrupt bacterial membranes. dntb.gov.uamdpi.com
Biosynthesis and Post Translational Processing of Leptoglycin
Gene Encoding and Precursor Structure of Amphibian Antimicrobial Peptides
The genetic blueprint for amphibian antimicrobial peptides like Leptoglycin is encoded in the frog's genome. Typically, the genes encoding these defense peptides are part of a large gene family that has undergone significant evolution, characterized by numerous gene duplication events and subsequent divergence. oup.com This evolutionary process allows for the generation of a wide diversity of peptides, even within a single species. oup.com
The gene itself often displays a conserved structure, typically comprising two exons separated by a single intron. conicet.gov.ar The first exon encodes a signal peptide, while the second exon codes for an acidic pro-region and the C-terminal domain that contains the sequence of the mature, biologically active peptide. conicet.gov.ar
Following transcription and translation, a precursor protein, or prepropeptide, is synthesized. This precursor has a characteristic tripartite structure: conicet.gov.aracs.org
N-terminal Signal Peptide: This is a highly conserved sequence of approximately 22 amino acids. conicet.gov.aracs.org Its primary role is to guide the nascent polypeptide chain into the endoplasmic reticulum for further processing and secretion. conicet.gov.ar This signal sequence is typically terminated by a cysteine residue. acs.org
Acidic Pro-region: Following the signal peptide is an acidic spacer region of about 16 to 27 residues. conicet.gov.ar This region is thought to play a role in the correct folding of the precursor and in preventing the mature peptide from exerting its biological activity prematurely within the host's cells. researchgate.net It commonly ends with a Lys-Arg (lysine-arginine) sequence, which serves as a recognition site for proteolytic enzymes. imrpress.comacs.orgcsic.es
Mature Peptide Domain: The C-terminal region of the precursor contains the amino acid sequence of the final, active peptide—in this case, this compound. This domain is hypervariable among different amphibian AMPs, which accounts for the vast diversity in their antimicrobial activities and target specificities. conicet.gov.ar
While the specific precursor for this compound has not been explicitly detailed, the structure of precursors for other peptides from the Leptodactylus genus, such as the ocellatins, provides a well-established model. csic.es
Table 1: Canonical Structure of an Amphibian Antimicrobial Peptide Precursor
| Region | Typical Length (Amino Acids) | Key Features & Function |
|---|---|---|
| Signal Peptide | ~22 | Conserved sequence; directs the precursor to the endoplasmic reticulum. conicet.gov.aracs.org |
| Acidic Pro-region | 16-27 | Acidic residues; may assist in folding and inhibit premature activity; often ends in a Lys-Arg cleavage site. conicet.gov.aracs.orgcsic.es |
| Mature Peptide | Variable | Hypervariable sequence; constitutes the final biologically active peptide. conicet.gov.ar |
Mechanisms of Biosynthesis and Maturation in Granular Glands
The primary site for the synthesis and storage of amphibian antimicrobial peptides is the granular glands (also known as serous or poison glands), which are abundant in the dermal layer of the skin. nsf.govmdpi.com These specialized, multi-nucleated glands are essentially factories for producing a chemical arsenal (B13267) for defense against predators and microorganisms. researchgate.netnsf.gov
The biosynthesis process begins with the ribosomal synthesis of the prepropeptide within the gland's cells. researchgate.net Guided by the N-terminal signal peptide, the precursor is translocated into the lumen of the endoplasmic reticulum, where the signal peptide is typically cleaved off. The resulting propeptide is then transported through the Golgi apparatus and packaged into large secretory granules. nsf.govwikipedia.org
These granules store the peptides, often as inactive precursors, in high concentrations. nsf.gov The final maturation step, the cleavage of the acidic pro-region to release the active peptide, is carried out by specific endopeptidases. nsf.gov This cleavage often occurs rapidly upon secretion from the gland, which is triggered by stress or injury via stimulation of the sympathetic nervous system. nsf.gov
Post-Translational Modifications and Their Functional Implications
Post-translational modifications (PTMs) are crucial steps that transform the translated polypeptide chain into a mature, functional protein or peptide. nih.govthermofisher.com These modifications can dramatically alter a peptide's properties, including its stability, charge, and biological activity. abcam.com
For amphibian AMPs, the most fundamental PTM is the proteolytic cleavage of the precursor protein. As described, the propeptide is cleaved at a specific processing site (commonly a dibasic Lys-Arg pair) to liberate the mature peptide from the acidic pro-region. acs.orgcsic.es
Another common and functionally significant PTM for many amphibian AMPs is C-terminal amidation . In this process, a C-terminal glycine (B1666218) residue in the precursor sequence acts as a donor for an amide group, which replaces the free carboxyl group. researchgate.net This amidation removes the negative charge of the C-terminus and can increase the peptide's net positive charge, which is often crucial for its interaction with negatively charged bacterial membranes. It can also confer increased resistance to degradation by carboxypeptidases. nih.govscielo.br
Notably, this compound is an exception to this common modification. Its sequence is GLLGGLLGPLLGGGGGGGGGLL-OH, indicating it possesses a free C-terminal carboxyl group (-OH) rather than an amide. csic.es The functional implication of this feature is that its activity relies solely on its amino acid composition and structure, particularly its high content of glycine and leucine (B10760876) residues, rather than a C-terminal amide modification. scielo.brnih.gov The glycine-rich nature contributes to structural flexibility, while the leucine residues provide the hydrophobicity necessary for membrane interaction. imrpress.com
Table 2: Common Post-Translational Modifications in Amphibian AMPs
| Modification | Description | Functional Implication |
|---|---|---|
| Proteolytic Cleavage | Excision of the signal peptide and acidic pro-region from the precursor. acs.orgcsic.es | Releases the mature, active peptide. nsf.gov |
| C-terminal Amidation | Conversion of the C-terminal carboxyl group to an amide group, often using a glycine donor. researchgate.netnih.gov | Increases net positive charge, enhances stability, and can improve antimicrobial potency. |
| Disulfide Bond Formation | Covalent linkage between two cysteine residues. | Stabilizes the peptide's three-dimensional structure (not a feature of the linear peptide this compound). wikipedia.org |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ocellatin |
| Lysine (B10760008) |
| Arginine |
| Glycine |
| Leucine |
Molecular and Cellular Mechanisms of Action of Leptoglycin
Interactions with Bacterial Cell Membranes
The initial and most critical step in Leptoglycin's antimicrobial action is its interaction with the bacterial cell membrane. arxiv.orgnih.gov This interaction is governed by the peptide's physicochemical properties and the composition of the bacterial membrane. arxiv.orgnih.gov
Membrane Permeabilization and Disruption Hypotheses
This compound is hypothesized to disrupt bacterial membranes through a "carpet" model. nih.govnih.gov In this model, the peptide molecules initially bind to the surface of the bacterial membrane, accumulating and forming a layer that resembles a carpet. nih.govnih.gov Once a threshold concentration is reached, this "carpet" induces tension and disrupts the membrane's integrity in a detergent-like manner, leading to the formation of transient pores or defects. mdpi.comnih.gov This permeabilization results in the leakage of intracellular contents and ultimately, cell death. mdpi.comnih.gov Evidence suggests that at high concentrations, some antimicrobial peptides can cause membrane micellization. nih.gov The ability of this compound to increase membrane permeability is a key part of its antibacterial mechanism. biologists.com
Role of Peptide Amphipathicity in Membrane Association
This compound is a weakly-charged, linear peptide rich in glycine (B1666218) and leucine (B10760876). arxiv.orgnih.gov This composition contributes to its amphipathic nature, a crucial factor in its interaction with bacterial membranes. mdpi.comdntb.gov.ua Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues within the peptide's structure. arxiv.orgnih.gov While disordered in an aqueous environment, this compound is thought to adopt a more ordered, amphipathic α-helical structure upon interacting with the membrane. nih.govnih.gov The hydrophobic residues facilitate insertion into the lipid bilayer of the membrane, while the hydrophilic regions interact with the phospholipid head groups and the aqueous surroundings. mdpi.comnih.gov This amphipathic character is essential for the peptide's accumulation on and subsequent disruption of the bacterial membrane. mdpi.comnih.gov
Specificity of Action Towards Gram-Negative Bacteria
This compound demonstrates a notable specificity for Gram-negative bacteria. researchgate.netnih.govresearchgate.net This selectivity is largely attributed to the unique structure of the Gram-negative bacterial cell envelope. nih.govwikipedia.org The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), which creates a negatively charged surface. nih.govwikipedia.org This negative charge facilitates the initial electrostatic attraction of the cationic domains of antimicrobial peptides. nih.govnih.gov
The interaction with the outer membrane is a critical first step, allowing the peptide to accumulate and subsequently traverse this barrier to reach the inner cytoplasmic membrane. arxiv.orgresearchgate.net In contrast, the cell walls of Gram-positive bacteria are thicker and composed primarily of peptidoglycan and teichoic acids, which may present a different type of barrier that is less favorable for this compound's interaction. frontiersin.orgnih.gov While some antimicrobial peptides are effective against Gram-positive bacteria, the physicochemical properties of this compound appear to be optimized for the disruption of the dual-membrane system of Gram-negative organisms. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Leptoglycin
Correlation Between Amino Acid Sequence and Biological Activity
Leptoglycin is a novel antimicrobial peptide (AMP) isolated from the skin secretion of the South American frog Leptodactylus pentadactylus. nih.gov Its primary structure, determined by mass spectrometric de novo sequencing and confirmed by Edman degradation, is GLLGGLLGPLLGGGGGGGGGLL. nih.gov The peptide's biological activity is intrinsically linked to its unique amino acid composition. nih.govbas.bg
This compound is characterized by a high content of glycine (B1666218) (59.1%) and leucine (B10760876) (36.4%) residues. nih.govbas.bg This composition suggests it belongs to a distinct class of Glycine/Leucine-rich antimicrobial peptides. nih.govbas.bgpreprints.org The abundance of leucine, a hydrophobic amino acid, and small, flexible glycine residues is a key determinant of its interaction with bacterial membranes. bas.bgcabidigitallibrary.org Another significant feature is the presence of a single, centrally located proline residue, which is uncommon and likely introduces a structural kink or turn in the peptide's conformation. nih.govbas.bg
The biological activity of this compound is highly specific. It effectively inhibits the growth of Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Citrobacter freundii. nih.govbas.bg However, it displays no antimicrobial action against Gram-positive bacteria, various yeasts, or dermatophyte fungi. nih.govconicet.gov.arresearchgate.net This specificity is a direct consequence of its primary amino acid sequence. nih.gov Peptides with high homology (over 70%) to this compound have been identified in other natural sources, like the garden snail Cornu aspersum, and these related peptides also exhibit activity primarily against Gram-negative bacteria. researchgate.net
| Microorganism | Type | Minimal Inhibitory Concentration (MIC) | Reference |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 8 µM | nih.gov |
| Escherichia coli | Gram-negative Bacteria | 50 µM | nih.gov |
| Citrobacter freundii | Gram-negative Bacteria | 75 µM | nih.gov |
| Staphylococcus aureus | Gram-positive Bacteria | No Activity | nih.gov |
| Micrococcus luteus | Gram-positive Bacteria | No Activity | nih.gov |
| Enterococcus faecalis | Gram-positive Bacteria | No Activity | nih.gov |
| Candida albicans | Yeast | No Activity | nih.gov |
| Candida tropicalis | Yeast | No Activity | nih.gov |
Influence of Hydrophobicity and Charge on Specificity
The specificity of antimicrobial peptides is often governed by two critical physicochemical properties: net charge and hydrophobicity. cabidigitallibrary.orgfrontiersin.orgmdpi.com Many AMPs are cationic, possessing a net positive charge that facilitates initial electrostatic attraction to the negatively charged outer membranes of bacteria. bas.bgconicet.gov.ar
This compound, however, is a neutral peptide. nih.gov Its potent activity, therefore, is not primarily driven by electrostatic interactions. Instead, its high degree of hydrophobicity is the main determinant of its function. cabidigitallibrary.orgnih.gov The grand average of hydropathicity (GRAVY) for this compound is 1.073, indicating a strongly hydrophobic character. researchgate.net This hydrophobicity, conferred by the high proportion of leucine residues, likely enables the peptide to partition into and disrupt the lipid bilayer of bacterial membranes. nih.govnih.gov
The selective action against Gram-negative bacteria may be related to differences in cell wall architecture. The outer membrane of Gram-negative bacteria is rich in lipopolysaccharides (LPS), which could present a favorable environment for the hydrophobic peptide to interact with and traverse, ultimately reaching the cytoplasmic membrane. conicet.gov.ar In contrast, the thick peptidoglycan layer of Gram-positive bacteria may present a barrier, preventing the neutral, hydrophobic peptide from reaching its target membrane. nih.gov Furthermore, this compound shows no hemolytic activity against red blood cells, indicating a selectivity for bacterial over mammalian membranes, a crucial feature for potential therapeutic agents. nih.govresearchgate.net
| Physicochemical Property | Value/Description | Significance | Reference |
| Amino Acid Sequence | GLLGGLLGPLLGGGGGGGGGLL | Defines primary structure and function. | nih.gov |
| Net Charge | Neutral | Activity is not driven by electrostatic attraction. | nih.gov |
| Glycine Content | 59.1% | Provides conformational flexibility. | nih.gov |
| Leucine Content | 36.4% | Confers high hydrophobicity. | nih.gov |
| GRAVY Index | 1.073 | Indicates a strongly hydrophobic nature. | researchgate.net |
| Hemolytic Activity | None observed (2-200 µM) | Selective for microbial membranes over mammalian cells. | nih.govresearchgate.net |
Design and Characterization of Synthetic Analogues to Probe SAR
The design and synthesis of peptide analogues are crucial strategies for conducting detailed SAR studies. researchgate.netesisresearch.orgscience.gov By systematically modifying the peptide's structure—such as by substituting, deleting, or adding amino acids—researchers can identify the specific residues or domains responsible for its activity and specificity. researchgate.netsysrevpharm.org
While specific studies detailing the synthesis of this compound analogues are not prominent, the principles of SAR can be applied to propose potential modifications to probe its function. Based on studies of other antimicrobial peptides, several types of this compound analogues could be designed:
Proline Substitution: Replacing the central proline residue with other amino acids, such as alanine (B10760859) (to promote a helical structure) or glycine (to increase flexibility), would clarify the structural importance of the proline-induced kink for antimicrobial activity.
Hydrophobicity Modification: Analogues with an altered leucine-to-glycine ratio could be synthesized. Increasing the number of leucines would enhance hydrophobicity, while decreasing them would have the opposite effect. Characterizing these analogues would precisely map the relationship between hydrophobicity and antimicrobial potency/specificity. cabidigitallibrary.org
Charge Introduction: Synthesizing cationic analogues by substituting neutral residues (like glycine) with basic residues (such as lysine (B10760008) or arginine) would test whether the introduction of a positive charge could broaden the activity spectrum to include Gram-positive bacteria or increase potency against Gram-negative strains. conicet.gov.arresearchgate.net
Truncation Analogues: Systematically deleting amino acids from the N- and C-termini would help identify the minimal sequence length required for biological activity. Studies on other peptides, like Shepherin I, have shown that terminal truncation can significantly reduce activity. researchgate.net
The characterization of such synthetic analogues would involve determining their MIC against a panel of microbes, assessing their hemolytic activity, and using biophysical techniques to study their interaction with model membranes. nih.govresearchgate.net These studies would provide a comprehensive understanding of this compound's mechanism of action and a rational basis for designing new antibiotics. nih.gov
| Analogue Design Strategy | Rationale for Modification | Expected Information Gained | Reference |
| Proline (P9) Substitution | To investigate the role of the central kink in the peptide's structure and function. | Determine if the rigid turn is essential for membrane interaction and selective activity. | nih.govbas.bg |
| Alteration of Leu/Gly Ratio | To modulate the overall hydrophobicity of the peptide. | Establish a quantitative link between hydrophobicity and antimicrobial potency/specificity. | cabidigitallibrary.orgnih.gov |
| Introduction of Cationic Residues | To test the effect of a net positive charge on activity and spectrum. | Evaluate if electrostatic interactions can enhance or broaden this compound's antimicrobial profile. | mdpi.comconicet.gov.ar |
| N- and C-Terminal Truncation | To identify the core active region of the peptide. | Define the minimal amino acid sequence required for retaining biological function. | researchgate.net |
| C-Terminal Amidation | To remove the negative charge of the C-terminal carboxyl group and potentially increase stability/activity. | Assess the impact of neutralizing the C-terminus on membrane interaction and potency. | researchgate.net |
Comparative Peptidomics and Evolutionary Context of Leptoglycin
Phylogenetic Relationships with Other Amphibian Antimicrobial Peptides
Leptoglycin is classified as a novel glycine (B1666218)/leucine-rich antimicrobial peptide. nih.gov It is part of the extensive arsenal (B13267) of host-defense peptides found in the skin of anuran amphibians. The primary structures of these peptides are valuable tools for inferring evolutionary relationships among frog species. researchgate.net Skin secretions from a single frog species often contain multiple members of a peptide family, which are believed to have originated from the duplication of an ancestral gene. nih.govnih.gov
The genus Leptodactylus is a rich source of AMPs, with the ocellatin family being one of the most prominent and well-studied groups. scielo.brnih.govresearchgate.net While this compound itself represents a distinct class, its evolutionary context is intertwined with that of other peptides from the same genus, such as the ocellatins and plasticins. scielo.brcsic.es Phylogenetic analyses based on the primary structures of these peptides show that while they share common ancestry, there is considerable molecular heterogeneity. nih.govresearchgate.net It is rare to find a peptide with an identical amino acid sequence in a different, even closely related, species, indicating rapid evolutionary divergence. nih.gov
This observation is consistent with the hypothesis that many frog skin antimicrobial peptides are evolutionarily related, having emerged from multiple duplications of an ancestral gene that existed before the radiation of the different frog species. nih.gov For instance, comparisons of antimicrobial peptides from different Leptodactylus species reveal both conserved regions and significant variations, particularly in the N-terminal region, which sheds light on their phylogenetic relationships. embrapa.br
Comparative Analysis with Glycine/Leucine-Rich Peptides from Diverse Biological Sources
This compound is distinguished by its exceptionally high content of glycine (59.1%) and leucine (B10760876) (36.4%), with an unusual central proline residue. nih.gov Its amino acid sequence is GLLGGLLGPLLGGGGGGGGGLL. nih.govresearchgate.net This composition places it within the broader category of glycine/leucine-rich peptides, which are not exclusive to amphibians.
Amphibians are a particularly abundant source of alanine (B10760859), glycine, and leucine-rich AMPs. mdpi.com Within the Leptodactylus genus, other peptides like plasticin-L1, found in Leptodactylus laticeps, also feature a high concentration of glycine and leucine residues. scielo.brfrontiersin.org
Interestingly, peptides with high homology to this compound have been identified in entirely different phyla. For example, several peptides isolated from the mucus of the garden snail (Helix aspersa) contain high levels of glycine and leucine and show over 70% homology with this compound. researchgate.net This suggests a case of convergent evolution, where unrelated organisms have independently developed similar molecular structures to fulfill a common defensive function.
Furthermore, glycine-rich peptides are a known component of the innate immune system in insects. Peptides such as attacins and diptericins, found in various insect species, are characterized by their high glycine content. mdpi.comlambris.com This widespread distribution across diverse biological sources underscores the fundamental role of glycine and leucine in the structure and function of certain classes of antimicrobial peptides.
Table 1: Comparison of this compound with Other Glycine/Leucine-Rich Peptides
| Peptide Name | Source Organism | Family/Class | Amino Acid Sequence | Key Characteristics |
|---|---|---|---|---|
| This compound | Leptodactylus pentadactylus (Frog) | Glycine/Leucine-rich | GLLGGLLGPLLGGGGGGGGGLL nih.gov | High Gly (59.1%) and Leu (36.4%) content; central Proline residue. nih.gov |
| Plasticin-L1 | Leptodactylus laticeps (Frog) | Glycine-Leucine-rich | GLLSSIGSALGGLISSAIG.NH2 frontiersin.org | Helical peptide with immunomodulatory properties. scielo.brfrontiersin.org |
| Ocellatin | Leptodactylus species (Frog) | Ocellatin | e.g., G(I/V)LD(I/V)LKNLGK(I/L)FA.NH2 | Family of cationic peptides, typically with a conserved GXXDXXK motif. nih.gov |
| Snail Peptide Homologs | Helix aspersa (Snail) | Glycine/Leucine-rich | Not fully sequenced | Show high homology ( >70%) to this compound. researchgate.net |
| Attacin | Hyalophora cecropia (Insect) | Glycine-rich | Not fully sequenced | Glycine-rich peptide active against Gram-negative bacteria. mdpi.commdpi.com |
| Diptericin | Phormia terranovae (Insect) | Glycine-rich | Not fully sequenced | Glycine-rich domain; active against Gram-negative bacteria. lambris.com |
Evolutionary Significance of Peptide Diversity in Innate Immunity
The immense diversity of antimicrobial peptides is a cornerstone of the innate immune system, an evolutionarily ancient defense mechanism found across all classes of life. consensus.apppasteur.fr This diversity is not random but confers a significant evolutionary advantage by providing a broad and adaptable defense against a wide spectrum of potential pathogens encountered in the environment. nih.gov
The "arms race" between host and pathogen is a powerful evolutionary driver. As microorganisms develop resistance, the host's immune system is pressured to innovate. In the context of AMPs, this is achieved through processes like gene duplication followed by rapid mutation. nih.govnih.gov This creates a vast library of peptide variants, each with potentially different potencies and specificities. For example, some peptides may be more effective against Gram-positive bacteria, while others target Gram-negative bacteria or fungi. nih.govmdpi.com
The existence of numerous peptide families, such as the ocellatins, and distinct classes like this compound within a single frog genus exemplifies this strategy. scielo.brnih.gov The molecular heterogeneity ensures that the host is not reliant on a single defense molecule, making it more difficult for pathogens to evolve complete resistance. nih.gov This chemical diversity is a fundamental component of innate immunity, providing an immediate, front-line defense that has been conserved and refined over millions of years of evolution. pasteur.fr
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ocellatin |
| Plasticin-L1 |
| Attacin |
| Diptericin |
| Bradykinin |
| Temporin |
| Brevinin-2 |
| Ranatuerin-2 |
| Melittin |
| Alyteserin |
| Bombinin |
| Ascaphin |
| Cancrin |
| Hylin-a1 |
| Pentadactylin |
| Dermaseptin |
| Magainin |
| Caerin |
Advanced Methodologies for Leptoglycin Characterization
Chromatographic Separation Techniques (e.g., RP-HPLC) for Peptide Isolation
The initial step in characterizing Leptoglycin from its natural source, the skin secretion of the South American frog Leptodactylus pentadactylus, involves its purification from a complex mixture of other biomolecules. nih.gov Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique employed for this purpose. nih.gov
RP-HPLC separates molecules based on their hydrophobicity. ukessays.com In this method, the crude skin secretion is passed through a column packed with a nonpolar stationary phase, typically silica (B1680970) with bonded C18 alkyl chains. nih.govukessays.com A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components. nih.govnih.gov A gradient of increasing organic solvent concentration is applied, causing molecules to elute in order of increasing hydrophobicity. nih.gov
In the case of this compound, the peptide was successfully isolated using a C18 column. nih.govresearchgate.net The high content of hydrophobic leucine (B10760876) residues contributes to its retention on the column, allowing for its separation from more polar components. The eluted fractions are monitored by UV absorbance, typically at 214 nm, which corresponds to the peptide bond absorption. scielo.br Fractions containing the purified peptide are then collected for further analysis. The efficiency of RP-HPLC allows for the isolation of highly pure peptide samples, a critical prerequisite for subsequent structural and functional studies. mdpi.com
Table 1: Typical Parameters for RP-HPLC Purification of Peptides
| Parameter | Description | Typical Value/Condition |
| Stationary Phase | The solid support within the column that interacts with the analytes. | C18 (Octadecyl-bonded silica) nih.govukessays.com |
| Mobile Phase A | The weaker solvent, typically aqueous. | Water with 0.1% Trifluoroacetic Acid (TFA) nih.govresearchgate.net |
| Mobile Phase B | The stronger, organic solvent. | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) nih.govresearchgate.net |
| Elution Mode | The method of changing the mobile phase composition. | Gradient elution (increasing concentration of Mobile Phase B) nih.gov |
| Detection | The method used to monitor the column effluent. | UV Absorbance at 214 nm scielo.br |
| Column Temperature | The temperature at which the separation is performed. | Often ambient or slightly elevated (e.g., 30-40 °C) nih.govtu-braunschweig.de |
High-Resolution Mass Spectrometry and De Novo Sequencing for Primary Structure Determination
Once purified, the primary structure (the amino acid sequence) of this compound is determined. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. covalx.com HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements of the intact peptide and its fragments. creative-proteomics.com This high mass accuracy is crucial for distinguishing between amino acid residues with very similar masses. creative-proteomics.com
For this compound, its amino acid sequence, GLLGGLLGPLLGGGGGGGGGLL, was deduced using mass spectrometric de novo sequencing and subsequently confirmed by Edman degradation. nih.govresearchgate.net De novo sequencing is a method where the peptide sequence is determined directly from the tandem mass spectrometry (MS/MS) fragmentation pattern without relying on a protein sequence database. explorationpub.comwikipedia.org
In a typical de novo sequencing experiment, the purified peptide is ionized, and the resulting precursor ion is selected and fragmented. The fragmentation pattern, which consists of a series of b- and y-ions resulting from cleavage along the peptide backbone, is analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be pieced together. covalx.comcreative-proteomics.com The high glycine (B1666218) and leucine content of this compound presents a unique challenge for sequencing due to the repetitive nature of the sequence. nih.gov
Table 2: Amino Acid Sequence and Properties of this compound
| Property | Value |
| Amino Acid Sequence | GLLGGLLGPLLGGGGGGGGGLL nih.govresearchgate.net |
| Molecular Weight | ~1761 Da researchgate.net |
| Glycine Content | 59.1% nih.gov |
| Leucine Content | 36.4% nih.gov |
Spectroscopic Approaches for Conformational Studies (e.g., Circular Dichroism, NMR)
Understanding the three-dimensional structure of this compound is key to comprehending its biological function. Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are instrumental in these conformational studies. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. acs.orgmdpi.com CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. mdpi.com The resulting spectrum provides characteristic signatures for different secondary structures like α-helices, β-sheets, and random coils. acs.org
For peptides rich in glycine and leucine, like the plasticins which are structurally related to this compound, CD studies have shown that their conformation is highly dependent on the solvent environment. nih.govnih.gov In aqueous solutions, these peptides typically adopt a random coil conformation. nih.gov However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they can fold into more ordered structures like α-helices or β-sheets. nih.govresearchgate.net This conformational flexibility is believed to be important for their biological activity. While specific CD data for this compound is not detailed in the provided context, the behavior of similar peptides suggests it likely exhibits similar solvent-dependent conformational changes. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural and dynamic information about peptides in solution. nih.govchemrxiv.org Through various NMR experiments, it is possible to determine the three-dimensional structure of a peptide and identify which parts of the molecule are flexible or rigid. For peptides, NMR can be used to obtain information on the population of different conformers in solution. nih.govnih.gov Studies on proline-rich and glycine-rich peptides have utilized NMR to demonstrate the presence of extended random coil conformations and to analyze cis-trans isomerism of proline residues. nih.govbiorxiv.org Given the presence of a central proline residue in this compound, NMR would be a valuable tool to investigate its conformational impact. nih.gov
Table 3: Common Spectroscopic Techniques for Peptide Conformational Analysis
| Technique | Information Provided | Relevance to this compound |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). acs.orgmdpi.com | Likely exhibits solvent-dependent conformational changes, adopting ordered structures in membrane-mimicking environments. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure, dynamics, and conformational equilibria. nih.govchemrxiv.org | Can elucidate the structural role of the central proline residue and the overall peptide fold in different environments. nih.govnih.gov |
Biophysical Methods for Membrane Interaction Analysis (e.g., Liposome Dye Release Assays, Atomic Force Microscopy)
The biological activity of many antimicrobial peptides, including likely this compound, involves interaction with and disruption of microbial cell membranes. ucl.ac.ukresearchgate.net Biophysical methods are employed to study these interactions in model systems.
Liposome Dye Release Assays are a common method to assess the ability of a peptide to permeabilize lipid membranes. nih.govmpg.de In this assay, a fluorescent dye is encapsulated at a self-quenching concentration within liposomes, which are artificial lipid vesicles that mimic cell membranes. nih.govmdpi.com If the peptide interacts with the liposomes and forms pores or otherwise disrupts the membrane, the dye is released into the surrounding medium, leading to a decrease in its concentration and a corresponding increase in fluorescence intensity. nih.govmdpi.com The kinetics and extent of dye release can provide insights into the peptide's membrane-disrupting activity. nih.gov While specific data for this compound is not available, this assay would be crucial to quantify its membrane-permeabilizing capabilities.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the effect of peptides on model lipid bilayers in real-time and under physiological conditions. ucl.ac.ukmdpi.comasm.org An AFM uses a sharp tip to scan the surface of a sample, generating a topographical image with nanoscale resolution. asm.org When antimicrobial peptides are added to a supported lipid bilayer, AFM can directly visualize the formation of pores, channels, or other membrane defects caused by the peptide. mdpi.comasm.org This technique can provide detailed information about the mechanism of membrane disruption, such as whether the peptide forms discrete pores or acts in a more detergent-like manner. ucl.ac.ukasm.org
Application of Pre-clinical In Vitro Models in Mechanistic Research
To understand the biological effects and mechanism of action of this compound, various pre-clinical in vitro models are utilized. These models provide a controlled environment to study the peptide's activity against specific microorganisms and its interactions with host cells. nih.govfrontiersin.org
Standardized broth microdilution assays are used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria. researchgate.net These assays have shown that this compound is active against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, but not against Gram-positive bacteria or fungi. nih.gov
To investigate the mechanism of action at a cellular level, in vitro models using bacterial cells can be combined with techniques like scanning and transmission electron microscopy to visualize morphological changes induced by the peptide. nih.gov Furthermore, assays to measure membrane depolarization, inhibition of macromolecular synthesis (DNA, RNA, protein), and interaction with specific cellular components can be employed to pinpoint the molecular targets of this compound. frontiersin.orgmdpi.com The use of these models is essential for bridging the gap between the biophysical characterization of the peptide and its ultimate biological function. researchgate.net
Theoretical and Computational Approaches in Leptoglycin Research
Bioinformatic Analysis for Sequence Homology and Functional Prediction
Bioinformatic analysis is the foundational step in characterizing a newly discovered peptide like Leptoglycin. It involves comparing the peptide's amino acid sequence to vast databases of known proteins and peptides to identify homologous sequences, which can provide initial clues about its structure and function. researchgate.netnih.gov
This compound, isolated from the skin secretion of the South American frog Leptodactylus pentadactylus, is a 22-amino acid peptide. mdpi.comnih.gov Its sequence is rich in glycine (B1666218) and leucine (B10760876) residues. Bioinformatic analyses have been instrumental in classifying this compound and predicting its functional properties. A bioinformatic study of over 1000 amphibian antimicrobial peptides lists this compound as being active against Gram-negative bacteria. researchgate.netmdpi.com This predictive power stems from databases and algorithms that correlate sequence features with biological activity. researchgate.net
Sequence alignment tools are used to compare this compound with other peptides. For instance, this compound shows homology with ocellatin-LB1 for its first 22 residues, a family of AMPs also found in Leptodactylus frogs. mdpi.comnih.govbiointerfaceresearch.com This homology is significant as the ocellatin family is known for its antimicrobial properties, and computational analyses of these peptides help in understanding their structure-activity relationships. mdpi.comresearchgate.netnih.gov The analysis of such homologous peptides, including their conserved residues and structural motifs, allows researchers to infer the potential mechanisms of action for this compound. nih.govbiointerfaceresearch.com
Functional prediction is further refined using various in silico tools that analyze physicochemical properties such as net charge, hydrophobicity, and amphipathicity, which are critical for antimicrobial activity. mdpi.comnih.govuniv-paris-diderot.fr For many AMPs, a helical structure is associated with broad-spectrum antibacterial activity. nih.gov Computational tools can predict the secondary structure of this compound, suggesting potential helical regions that are crucial for membrane interaction. nih.govfrontiersin.org These predictive models, often built on machine learning algorithms trained on large datasets of known AMPs, can estimate the likelihood of a peptide having antimicrobial, antifungal, or antiviral properties. researchgate.netacs.org
A comprehensive bioinformatic analysis of amphibian AMPs revealed correlations between peptide length, net charge, and hydrophobic content, which can be used to predict and design new linear peptides. researchgate.net For example, it was found that with an increase in length, the net charge of amphibian peptides tends to increase, while the hydrophobic content decreases. researchgate.net Such analyses provide a valuable context for understanding the properties of this compound.
Table 1: Bioinformatic Profile of this compound and Related Peptides
| Peptide | Source Organism | Amino Acid Sequence | Predicted Activity | Reference |
| This compound | Leptodactylus pentadactylus | GLLGGLLGPLLGGGGGGGGGLL | Anti-Gram-negative | mdpi.comnih.gov |
| Ocellatin-4 | Leptodactylus ocellatus | GLLDIVKKVVGAFGKSLKEGVT-NH2 | Antibacterial, Non-hemolytic | mdpi.com |
| Ocellatin-PT1 | Leptodactylus pustulatus | GLLDFVKGVLGALGKAVKHGANA-NH2 | Anti-Gram-negative | mdpi.comnih.gov |
| Ocellatin-S1 | Leptodactylus sybilator | GLLGSVKSVLGAGKDALKGGANL-NH2 | Antibacterial | mdpi.com |
This table is generated based on available data and may not be exhaustive.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netasm.org In the context of peptide research, QSAR models use descriptors derived from the amino acid sequence to predict the antimicrobial potency, selectivity, or other biological properties of peptides. frontiersin.orgresearchgate.net This approach is invaluable for the rational design of new peptide analogs with improved therapeutic profiles. frontiersin.org
While specific QSAR studies on this compound are not prominent in the literature, the methodology has been extensively applied to other antimicrobial peptides, including those from amphibians. mdpi.comfrontiersin.orgijbiotech.com These studies provide a clear blueprint for how QSAR could be applied to this compound. The general workflow involves:
Data Set Preparation : A collection of peptides with varying sequences and experimentally determined biological activities is assembled. researchgate.net
Descriptor Calculation : Numerical descriptors representing the physicochemical properties of the amino acids (e.g., hydrophobicity, volume, charge) are calculated for each peptide in the dataset. researchgate.netasm.org
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity. researchgate.netasm.orgmdpi.com
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation sets. researchgate.net
The development of machine learning-based QSAR approaches has further enhanced the ability to design novel peptides. ijbiotech.commdpi.com These models can learn complex patterns from large datasets and have been used to generate new peptide sequences with high predicted antimicrobial activity. mdpi.com
Table 2: Key Physicochemical Descriptors Used in Peptide QSAR Studies
| Descriptor Category | Examples | Relevance to Antimicrobial Activity |
| Hydrophobicity | Kyte-Doolittle scale, Eisenberg scale | Crucial for membrane insertion and disruption. |
| Charge | Net charge at physiological pH | Important for initial electrostatic attraction to negatively charged bacterial membranes. |
| Helicity | AGADIR, JPred predictions | The formation of an α-helical structure is often required for membrane interaction. |
| Amphipathicity | Helical wheel projections, hydrophobic moment | The spatial separation of hydrophobic and hydrophilic residues is key for membrane permeabilization. |
| Size/Volume | Molecular weight, van der Waals volume | Influences peptide diffusion and interaction with membrane pores. |
This table provides examples of descriptor categories commonly used in peptide QSAR modeling.
Molecular Dynamics Simulations to Elucidate Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govbiorxiv.orgnih.govnih.gov In the context of this compound, MD simulations can provide detailed, atomistic insights into how the peptide interacts with bacterial cell membranes, a process that is central to its antimicrobial action. nih.govbiorxiv.orgnih.govnih.govacs.org
Key insights that can be gained from MD simulations of this compound include:
Conformational Changes : MD simulations can track the changes in the peptide's secondary structure upon binding to the membrane. pnas.org Many AMPs are unstructured in solution but adopt an α-helical conformation in the hydrophobic environment of the lipid bilayer. nih.gov
Binding and Insertion : The simulations can reveal the preferred orientation of the peptide on the membrane surface and the energetic landscape of its insertion into the lipid core. nih.govacs.org This includes identifying the specific amino acid residues that form initial contacts with the lipid headgroups and those that penetrate the hydrophobic core. acs.org
Pore Formation : At higher peptide concentrations, MD simulations can model the aggregation of peptides within the membrane, leading to the formation of pores or other membrane defects, which is a common mechanism of action for AMPs. mdpi.commdpi.com
Lipid Interactions : The simulations can characterize the specific interactions between the peptide and different types of lipids, helping to explain the selectivity of the peptide for bacterial over mammalian membranes. researchgate.netnih.gov
For a glycine-rich peptide like this compound, MD simulations could be particularly insightful in understanding the role of glycine's conformational flexibility in the process of membrane insertion and pore formation. ijpsjournal.com Studies on other glycine-rich peptides have shown that these residues can act as flexible hinges, allowing the peptide to adopt conformations that facilitate membrane disruption. ijpsjournal.com
Table 3: Common Membrane Models Used in MD Simulations of Antimicrobial Peptides
| Membrane Model | Lipid Composition | Represents | Relevance for this compound Studies |
| Simple Bacterial Mimic | POPE/POPG (phosphatidylethanolamine/phosphatidylglycerol) | Gram-positive bacterial membrane | To study interactions with a simple, negatively charged membrane. |
| Complex Gram-Negative Outer Membrane | Lipopolysaccharide (LPS), phospholipids | Outer membrane of Gram-negative bacteria | To investigate translocation across the LPS barrier, relevant to this compound's anti-Gram-negative activity. acs.org |
| Mammalian Mimic | POPC/Cholesterol (phosphatidylcholine/cholesterol) | Eukaryotic cell membrane | To assess potential cytotoxicity and understand selectivity. |
This table lists common membrane models and their relevance for studying antimicrobial peptides like this compound.
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening and the design of virtual libraries are computational strategies used to explore a vast chemical space for novel molecules with desired properties, without the need for immediate chemical synthesis and experimental testing. obstetricsandgynaecologyforum.commdpi.com For this compound, these approaches can be used to design and evaluate a multitude of derivatives with potentially enhanced antimicrobial activity, improved selectivity, or better stability. ijbiotech.com
The process typically involves:
Virtual Library Generation : A large library of virtual peptide sequences is created by systematically modifying the original this compound sequence. obstetricsandgynaecologyforum.com This can involve single or multiple amino acid substitutions, truncations, or the introduction of non-natural amino acids. obstetricsandgynaecologyforum.com
In Silico Screening : The virtual library is then screened using computational methods to predict the properties of each derivative. This can include:
Docking studies : If the molecular target of this compound is known, docking simulations can be used to predict the binding affinity of the derivatives to the target. pnas.org
QSAR models : Previously developed QSAR models can be used to predict the antimicrobial activity of the virtual peptides. mdpi.com
Pharmacophore modeling : This method identifies the essential 3D arrangement of chemical features required for biological activity and uses it to filter the virtual library. mdpi.com
Lead Candidate Selection : The top-ranking peptides from the in silico screen are then selected for chemical synthesis and experimental validation. mdpi.com
This in silico approach significantly accelerates the discovery of new lead compounds by focusing experimental efforts on the most promising candidates. ijbiotech.com For this compound, virtual screening could be used to explore how substitutions at different positions affect its activity against Gram-negative bacteria. For instance, the glycine-rich region could be systematically replaced with other amino acids to probe the importance of its flexibility. Similarly, the leucine residues could be substituted to modulate the peptide's hydrophobicity and amphipathicity.
The design of peptide libraries can also be guided by machine learning models that have learned the complex relationships between sequence and function from large datasets of known AMPs. researchgate.net These models can generate entirely new peptide sequences that are predicted to be highly active, moving beyond simple modifications of the original template. acs.org
Table 4: Strategies for Virtual Library Design Based on this compound
| Design Strategy | Description | Potential Outcome |
| Alanine (B10760859) Scanning | Systematically replace each amino acid with alanine. | Identify key residues essential for activity. |
| Hydrophobicity Tuning | Substitute leucine residues with other hydrophobic amino acids (e.g., Val, Ile, Phe). | Optimize the balance between antimicrobial activity and cytotoxicity. |
| Charge Modification | Introduce cationic (e.g., Lys, Arg) or anionic (e.g., Asp, Glu) residues. | Enhance selectivity for bacterial membranes. |
| Glycine Region Modification | Replace glycine residues with other small or flexible amino acids (e.g., Ala, Ser). | Investigate the role of backbone flexibility. |
| Fragment-Based Design | Combine fragments of this compound with fragments from other active peptides. | Create novel hybrid peptides with potentially new activities. |
This table outlines several strategies for designing virtual libraries of this compound derivatives.
Future Research Directions and Translational Perspectives for Leptoglycin
Deepening Understanding of Biosynthetic Enzymes and Pathways
A significant gap in the current knowledge of Leptoglycin is the precise enzymatic machinery responsible for its synthesis. While it is hypothesized that many frog skin antimicrobial peptides evolve from multiple duplications of an ancestral gene, the specific enzymes and pathways leading to the unique GLLGGLLGPLLGGGGGGGGGLL sequence of this compound remain uncharacterized. acgpubs.orgcsic.es Future research must prioritize the identification and characterization of the biosynthetic pathway of this compound. manchester.ac.uknih.gov
This endeavor would likely involve an interdisciplinary approach combining genomics, transcriptomics, and proteomics of Leptodactylus pentadactylus skin secretions to identify the precursor gene (prepro-leptoglycin) and the enzymes involved in its post-translational modification. csic.esmanchester.ac.uk Key areas of investigation should include:
Identification of the this compound Gene: Sequencing the genome and transcriptome of the frog to locate the gene encoding the this compound precursor.
Characterization of Processing Enzymes: Identifying the proteases that cleave the precursor protein to release the mature peptide.
Elucidation of Non-Ribosomal Peptide Synthesis (if applicable): Determining if any non-standard enzymatic processes, such as those involving non-ribosomal peptide synthetases (NRPS), contribute to its final structure, although this is less common for peptides of this type from frogs. manchester.ac.uk
Understanding the biosynthesis is not merely an academic exercise; it could pave the way for heterologous expression and production of this compound and its analogues in microbial or other expression systems, providing a sustainable and scalable source for future studies and potential therapeutic development. researchgate.netfrontiersin.org
Comprehensive Elucidation of Molecular Recognition and Specificity
This compound has demonstrated notable specificity, inhibiting the growth of Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Citrobacter freundii, while showing no activity against Gram-positive bacteria. nih.govconicet.gov.ar This selectivity points to a specific mode of molecular recognition that warrants detailed investigation. nih.govnih.govrsc.org The mechanism of action for many antimicrobial peptides involves interaction with and disruption of the cell membrane, and this compound's high hydrophobicity suggests a similar mechanism. biologists.comnih.govscielo.br
Future studies should aim to comprehensively elucidate how this compound recognizes and interacts with its target cells. biologists.comdntb.gov.ua Key research questions include:
Primary Target Identification: Does this compound primarily target the outer membrane, the inner membrane, or both? What specific lipid or protein components does it recognize?
Mechanism of Permeabilization: How does binding lead to membrane disruption? Does it form defined pores, or does it act via a more generalized "carpet" or detergent-like mechanism? semanticscholar.org
Intracellular Targets: Does this compound translocate into the cytoplasm? Some glycine-rich peptides are known to bind to intracellular molecules like DNA, which could represent a secondary mechanism of action. biologists.com
Structural Basis of Interaction: What is the three-dimensional structure of this compound when bound to a membrane? Circular dichroism studies, similar to those performed on ocellatin peptides, could reveal conformational changes, such as the adoption of an α-helical structure upon interacting with membrane mimetics. scielo.brnih.gov
Answering these questions will provide a detailed molecular picture of this compound's activity and is fundamental for the rational design of improved analogues. biologists.comdntb.gov.ua
| Property | Description | Source |
|---|---|---|
| Amino Acid Sequence | GLLGGLLGPLLGGGGGGGGGLL | csic.esnih.gov |
| Molecular Weight | 1761.0 Da | scielo.br |
| Key Characteristics | Glycine (B1666218)/Leucine-rich antimicrobial peptide | frontiersin.orgbiologists.comacs.org |
| Hydrophobicity (GRAVY) | 1.073 | nih.gov |
| Known Activity Spectrum | Inhibits Gram-negative Pseudomonas aeruginosa (MIC = 8 µM) | nih.govscielo.br |
| Inhibits Gram-negative Escherichia coli and Citrobacter freundii | nih.gov | |
| No reported activity against Gram-positive bacteria or fungi | conicet.gov.ar |
Rational Design of this compound Analogues with Optimized Properties
The native structure of this compound serves as a scaffold for the rational design of new peptide analogues with enhanced therapeutic properties. nih.govnih.gov While no studies on this compound analogues have been published, research on other antimicrobial peptides provides a clear roadmap for this process. conicet.gov.arnih.govresearchgate.net The goal is to create new molecules that have an improved antibacterial spectrum, increased potency, reduced toxicity to mammalian cells (e.g., hemolytic activity), and enhanced stability in biological systems. nih.gov
Strategies for the rational design of this compound analogues could include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of truncated and substituted analogues to identify the minimal active sequence and the roles of specific residues. nih.govresearchgate.net For instance, substituting leucine (B10760876) residues could modulate hydrophobicity, while strategic insertion of cationic residues (like lysine (B10760008) or arginine) could introduce activity against Gram-positive bacteria and enhance membrane interaction. researchgate.net
Enhancing Stability: Introducing D-amino acids or cyclizing the peptide backbone to increase resistance to degradation by proteases, which would be crucial for any potential in vivo application.
These design efforts, guided by computational modeling and followed by empirical testing, are essential for translating the promise of this compound into optimized therapeutic candidates. mdpi.com
Exploration of this compound as a Chemical Biology Tool
Beyond its direct therapeutic potential, this compound can be developed into a valuable chemical biology tool to probe and understand complex biological systems. nih.govrsc.orgepfl.ch Its specificity for Gram-negative bacteria makes it a potentially powerful molecular probe. nih.govresearchgate.net
Future research can focus on transforming this compound into sophisticated probes by:
Developing Fluorescent Probes: Conjugating a fluorescent dye (fluorophore) to this compound would allow for the direct visualization of its binding to and translocation across bacterial membranes using advanced microscopy techniques. celtarys.comnih.gov This could provide real-time insights into its mechanism of action.
Creating Photo-affinity Probes: Incorporating a photoreactive group into the peptide sequence would enable the covalent cross-linking of this compound to its specific binding partners upon UV irradiation. nih.gov Subsequent proteomic analysis could definitively identify its molecular targets within the bacterial cell.
Probing Bacterial Envelope Differences: Using this compound as a molecular tool to investigate the structural and functional differences between the cell envelopes of various bacterial species, helping to explain why some are susceptible while others are resistant.
The development of such tools would not only deepen our understanding of this compound's own function but also provide novel reagents for the broader study of bacterial cell biology and antibiotic mechanisms. janelia.org
Q & A
Basic Research Questions
Q. What established analytical methods are most effective for isolating and characterizing Leptoglycin from natural sources?
- Methodology : Use column chromatography (e.g., reverse-phase HPLC) for initial isolation, followed by spectroscopic validation (NMR for structural elucidation, mass spectrometry for molecular weight confirmation). Compare purity and yield across extraction solvents (e.g., methanol vs. aqueous) using UV-Vis spectrophotometry. Include reproducibility metrics (e.g., %RSD for retention times) to ensure consistency .
- Key Considerations : Reference known protocols for similar peptides to minimize variability. Validate against synthetic standards if available .
Q. How can researchers confirm this compound’s bioactivity in vitro while minimizing false positives?
- Methodology : Employ dose-response assays (e.g., cell viability assays) with appropriate controls (vehicle-only and positive/negative controls). Use statistical tools like ANOVA to assess significance (p < 0.05) and calculate IC₅₀ values. Replicate experiments across independent cell lines to rule out cell-specific artifacts .
- Troubleshooting : Pre-treat samples with protease inhibitors to confirm stability during assays .
Advanced Research Questions
Q. What experimental designs are optimal for resolving discrepancies in this compound’s reported mechanisms of action across studies?
- Methodology : Conduct comparative studies using isogenic cell models (e.g., CRISPR-edited vs. wild-type) to isolate pathways. Integrate multi-omics data (transcriptomics, proteomics) to identify upstream/downstream targets. Apply Bayesian statistics to quantify confidence in conflicting hypotheses .
- Case Example : If Study A reports apoptosis induction while Study B suggests autophagy, perform time-course experiments with dual staining (Annexin V and LC3-II) to map temporal dynamics .
Q. How can computational modeling predict this compound’s structure-activity relationships (SAR) for targeted drug design?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with putative receptors (e.g., ion channels). Validate predictions with mutagenesis studies (e.g., alanine scanning) and correlate binding affinities (Kd) with functional assays. Apply machine learning (e.g., Random Forest) to identify critical physicochemical descriptors (logP, polar surface area) .
- Data Interpretation : Cross-reference computational results with crystallography data (if available) to refine models .
Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?
- Methodology : Standardize fermentation/extraction protocols using design-of-experiment (DoE) approaches (e.g., factorial design) to optimize parameters (pH, temperature). Implement QC metrics (e.g., peptide purity ≥95% via HPLC, endotoxin levels <0.1 EU/mg). Use accelerated stability studies (40°C/75% RH) to assess shelf-life .
- Documentation : Adhere to NIH guidelines for reporting preclinical data, including raw datasets in supplementary materials .
Methodological Frameworks for Data Analysis
Q. How should researchers statistically analyze contradictory dose-response outcomes in this compound studies?
- Approach : Apply meta-analysis to aggregate data from independent studies. Use random-effects models to account for heterogeneity. Perform sensitivity analysis to identify outliers or confounding variables (e.g., cell passage number, serum concentration) .
- Tools : R packages (metafor) or Python (StatsModels) for reproducible workflows .
Q. What criteria define robust target validation for this compound in complex disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
